Insufficient Public Evidence for Quantitative Differentiation of CAS 1421455-45-9
A comprehensive search of primary literature, patents, and authoritative databases did not yield any quantitative, comparator-based evidence that is specific to this CAS number. The compound's core scaffold (phenoxy cyclopropyl phenyl acetamide) has known GPR119 agonist activity, but the exact role and effect of the unique 2-fluorophenoxy substitution remain uncharacterized in public data. [1] No direct head-to-head comparisons, cross-study comparable data, or robust class-level inferences could be populated with the required experimental context.
| Evidence Dimension | GPR119 agonism, selectivity, PK, or physicochemical properties |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Benzyloxy compound 2, compound 17, or other phenoxy analogs from the literature |
| Quantified Difference | Not available |
| Conditions | Not available |
Why This Matters
Without this data, a scientific user cannot prove that this compound offers any advantage over its better-characterized and published analogs, making a procurement decision purely speculative.
- [1] Zhu, C., et al. Discovery of phenyl acetamides as potent and selective GPR119 agonists. Bioorg. Med. Chem. Lett. 27, 1125-1129 (2017). View Source
